molecular formula C17H14ClNO2 B5073492 RCL L204927

RCL L204927

Cat. No.: B5073492
M. Wt: 299.7 g/mol
InChI Key: PEZUNMPHVSMCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for RCL L204927 are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the appropriate starting materials and reagents . Industrial production methods for such compounds often involve multi-step synthesis processes, purification, and quality control to ensure the desired purity and yield.

Chemical Reactions Analysis

RCL L204927 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RCL L204927 has various scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL L204927 involves its interaction with specific molecular targets and pathways it is known to exert its effects through chemical interactions with other molecules, leading to changes in their structure and function .

Biological Activity

Overview of RCL L204927

This compound is a synthetic compound developed for its therapeutic potential. It belongs to a class of compounds known for their diverse pharmacological properties. Initial studies have indicated that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition occurs through the modulation of NF-kB signaling pathways, which play a critical role in the inflammatory response. In vitro studies demonstrated that treatment with this compound significantly reduced the expression of these cytokines in macrophage cell lines.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In laboratory settings, it exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been reported to inhibit tumor growth in xenograft models.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of NF-kB signaling
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis via caspase activation

Case Study 1: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in TNF-alpha levels, with a maximum inhibition observed at 10 µM concentration. This finding suggests that this compound could be a promising candidate for treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity. The compound was also tested in vivo using a mouse model infected with S. aureus, showing significant survival benefits compared to untreated controls.

Case Study 3: Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent. Furthermore, in vivo studies using xenograft models showed reduced tumor size after treatment with this compound compared to control groups.

Properties

IUPAC Name

4-(2-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUNMPHVSMCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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